JNJ-632

Descripción general

Descripción

JNJ-632 es un modulador del ensamblaje de la cápside del virus de la hepatitis B. Es conocido por su potente actividad antiviral contra el virus de la hepatitis B, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas . El compuesto ha mostrado una eficacia significativa en la reducción de la carga viral de ADN del virus de la hepatitis B en varios estudios in vivo e in vitro .

Aplicaciones Científicas De Investigación

JNJ-632 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar la modulación del ensamblaje de la cápside y sus efectos en la replicación viral

Biología: Empleado en estudios para comprender los mecanismos biológicos de la infección y la replicación del virus de la hepatitis B

Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de infecciones por el virus de la hepatitis B

Industria: Utilizado en el desarrollo de fármacos antivirales y terapias dirigidas al virus de la hepatitis B

Mecanismo De Acción

JNJ-632 ejerce sus efectos modulando el ensamblaje de las cápsides del virus de la hepatitis B. Acelera la cinética del ensamblaje de la cápside e impide la encapsulación del complejo ARN pregenómico-polimerasa, bloqueando así la replicación viral . El compuesto induce la formación de cápsides virales morfológicamente intactas, que carecen de material genómico . Este doble mecanismo de acción inhibe tanto los pasos tempranos como tardíos del ciclo de vida viral, diferenciándolo de los análogos de nucleósidos .

Compuestos similares:

JNJ-56136379: Otro modulador del ensamblaje de la cápside del virus de la hepatitis B con propiedades antivirales similares.

ALG-001075: Un modulador del ensamblaje de la cápside con potente actividad antiviral contra el virus de la hepatitis B.

GLS4: Un modulador del ensamblaje de la cápside de clase I con propiedades antivirales.

Comparación: This compound es único en su doble mecanismo de acción, lo que le permite inhibir tanto los pasos tempranos como tardíos del ciclo de vida del virus de la hepatitis B . Esto lo diferencia de otros compuestos similares, que pueden dirigirse solo a etapas específicas del proceso de replicación viral . Además, this compound ha mostrado una mayor eficacia en la reducción de los niveles de ADN viral en comparación con algunos otros moduladores del ensamblaje de la cápside .

Métodos De Preparación

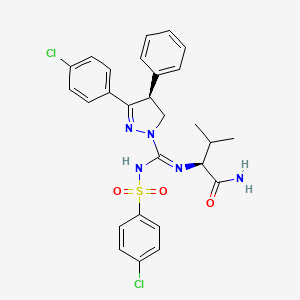

Rutas sintéticas y condiciones de reacción: La síntesis de JNJ-632 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores para formar el producto final. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza mediante una serie de reacciones químicas que implican sulfonilación y formación de enlaces amida .

Métodos de producción industrial: La producción industrial de this compound sigue protocolos estándar para la síntesis de compuestos farmacéuticos. Esto incluye la síntesis química a gran escala, la purificación y el control de calidad para garantizar que el compuesto cumpla con los estándares de pureza y potencia requeridos .

Análisis De Reacciones Químicas

Tipos de reacciones: JNJ-632 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Sustitución: this compound puede sufrir reacciones de sustitución, donde átomos o grupos específicos de la molécula se reemplazan por otros átomos o grupos

Reactivos y condiciones comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.

Sustitución: Se pueden usar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

JNJ-56136379: Another hepatitis B virus capsid assembly modulator with similar antiviral properties.

ALG-001075: A capsid assembly modulator with potent antiviral activity against hepatitis B virus.

GLS4: A class I capsid assembly modulator with antiviral properties.

Comparison: JNJ-632 is unique in its dual mechanism of action, which allows it to inhibit both early and late steps of the hepatitis B virus life cycle . This sets it apart from other similar compounds, which may only target specific stages of the viral replication process . Additionally, this compound has shown higher efficacy in reducing viral DNA levels compared to some other capsid assembly modulators .

Propiedades

IUPAC Name |

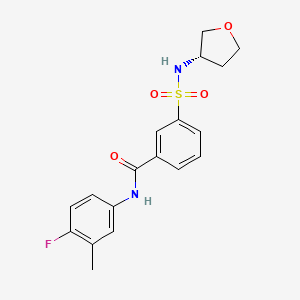

N-(4-fluoro-3-methylphenyl)-3-[[(3S)-oxolan-3-yl]sulfamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-12-9-14(5-6-17(12)19)20-18(22)13-3-2-4-16(10-13)26(23,24)21-15-7-8-25-11-15/h2-6,9-10,15,21H,7-8,11H2,1H3,(H,20,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZGLOVJKCSHTH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCOC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N[C@H]3CCOC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

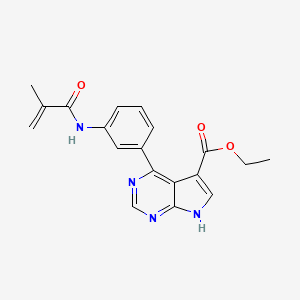

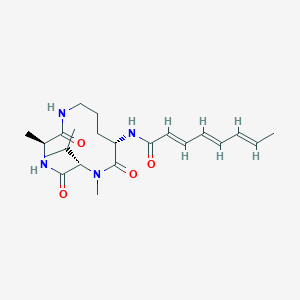

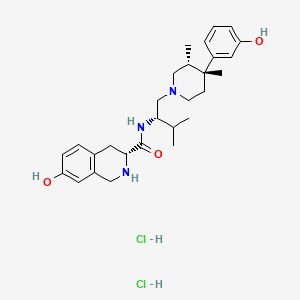

Feasible Synthetic Routes

Q1: How does JNJ-632 interact with its target to achieve its antiviral effect against Hepatitis B Virus (HBV)?

A1: this compound targets the HBV core protein, a key component responsible for assembling the viral capsid. Instead of directly blocking capsid formation, this compound acts as a capsid assembly modulator (CAM). It accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact but non-functional capsids. [, ] This aberrant assembly process disrupts the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex, an essential step for viral replication. [] This dual mechanism of action, targeting both early and late stages of the viral life cycle, sets it apart from traditional nucleoside analogues. []

Q2: What evidence supports the antiviral efficacy of this compound in preclinical models?

A2: Research demonstrates this compound's potent antiviral activity against HBV in vitro and in vivo. In cell culture experiments using primary human hepatocytes, this compound effectively prevented the formation of covalently closed circular DNA (cccDNA), a crucial viral replication intermediate. [] This resulted in a significant dose-dependent reduction in intracellular HBV RNA, HBeAg, and HBsAg levels. [] Furthermore, in vivo studies using HBV genotype D infected chimeric mice showed that this compound administration led to a substantial 2.77 log reduction in HBV DNA viral load. [] These findings highlight the potential of this compound as a promising therapeutic agent for chronic HBV infection.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)

![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)